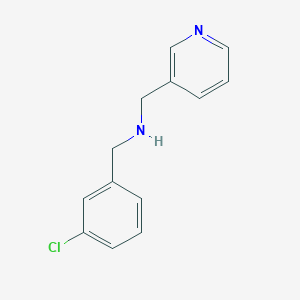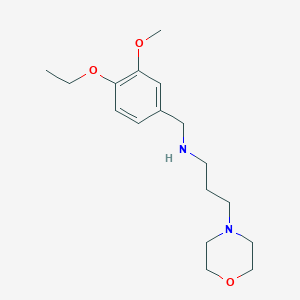![molecular formula C19H24FNO2 B262808 N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 41-8543, and it is a potent and selective soluble guanylate cyclase (sGC) activator.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells in the blood vessels. This results in increased blood flow and reduced blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include vasodilation, increased blood flow, and reduced blood pressure. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine is its potency and selectivity for sGC. This makes it an ideal compound for studying the role of sGC in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine. One area of research is the development of more potent and selective sGC activators. Another area of research is the development of novel drug delivery systems that can increase the half-life of the compound in vivo. Additionally, the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Synthesis Methods
The synthesis of N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine involves the reaction of tert-butylamine with 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound, which can be purified using column chromatography.
Scientific Research Applications
N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the treatment of cardiovascular diseases. It acts as a vasodilator by activating sGC, which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells in the blood vessels, resulting in increased blood flow and reduced blood pressure.
properties
Molecular Formula |
C19H24FNO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C19H24FNO2/c1-19(2,3)21-12-15-6-5-7-17(22-4)18(15)23-13-14-8-10-16(20)11-9-14/h5-11,21H,12-13H2,1-4H3 |
InChI Key |
DZAFIXJDDXEVRH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)
![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)



![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)

